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Maltol isobutyrate - 65416-14-0

Maltol isobutyrate

Catalog Number: EVT-331254
CAS Number: 65416-14-0
Molecular Formula: C10H12O4
Molecular Weight: 196.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Maltyl isobutyrate (also known as 3-Hydroxy-2-methyl-4-oxo-4H-pyran-2-yl isobutyrate) is a flavoring agent belonging to the group of aliphatic acyclic and alicyclic terpenoid tertiary alcohols and structurally related substances. [] It is often used to impart a fruity, caramel-like aroma and is found in various food products. [] This compound is particularly interesting in olfactory research due to its involvement in the phenomenon of "odor blending," where specific mixtures of odorants create a novel perceived odor distinct from the individual components. [, , , ]

Maltol

  • Relevance: Maltol is structurally related to maltyl isobutyrate as it forms the core structure of this compound. Maltyl isobutyrate is an ester derivative of maltol, formed by the condensation reaction between maltol and isobutyric acid. The European Food Safety Authority (EFSA) evaluated the genotoxic potential of maltyl isobutyrate and its structurally related compound, maltol.

Ethyl Isobutyrate

  • Relevance: While not structurally similar to maltyl isobutyrate, ethyl isobutyrate is often discussed in conjunction with it. Research has investigated the configural perception of a binary mixture containing ethyl isobutyrate and ethyl maltol (another close structural relative of maltyl isobutyrate). These studies suggest that the specific ratio of odorants, like ethyl isobutyrate, within a mixture significantly influences how that mixture is perceived, demonstrating its importance in understanding the sensory properties of maltyl isobutyrate within complex mixtures.

Ethyl Maltol

  • Relevance: Like maltol, ethyl maltol shares a significant structural similarity to maltyl isobutyrate. The difference lies in the alkyl substituent at the 2-position of the pyranone ring; ethyl in ethyl maltol and methyl in maltyl isobutyrate. Both compounds are frequently used in similar applications for their flavoring properties. Moreover, research on olfactory perception often investigates binary mixtures that include ethyl maltol and ethyl isobutyrate. These studies, exploring configural perception, provide insights into how the proportion of each component influences the overall perceived odor of the mixture, which is relevant to understanding the sensory experience of maltyl isobutyrate in complex flavor compositions.
Overview

Maltol isobutyrate is an organic compound derived from maltol, a naturally occurring flavor compound found in various plants. Maltol isobutyrate is classified as an ester, specifically a phenolic ester, formed through the reaction of maltol and isobutyryl chloride. This compound exhibits a sweet, fruity aroma reminiscent of strawberries, making it valuable in flavoring and fragrance applications.

Source and Classification

Maltol isobutyrate is synthesized from maltol (4-hydroxy-2-methyl-3-pyranone), which is widely used as a flavor enhancer in food products. It falls under the category of esters, which are compounds formed from the reaction of an alcohol and an acid. The specific classification of maltol isobutyrate includes:

  • Chemical Name: Maltol isobutyrate
  • CAS Number: 65416-14-0
  • Molecular Formula: C_10H_12O_4
  • Molecular Weight: 196.20 g/mol
Synthesis Analysis

Methods

The synthesis of maltol isobutyrate can be accomplished through a straightforward method involving the reaction of maltol with isobutyryl chloride in the presence of a catalyst such as pyridine. The process typically occurs at room temperature, which enhances its practicality and efficiency.

Technical Details

  1. Reagents:
    • Maltol: 80.6 grams (0.64 mol)
    • Isobutyryl chloride: 68.2 grams (0.64 mol)
    • Pyridine: 25.3 grams (0.32 mol)
    • Chloroform: 250 ml
  2. Procedure:
    • In a three-neck flask equipped with a stirrer, dropping funnel, and thermometer, chloroform is added first.
    • Maltol and isobutyryl chloride are then introduced sequentially while stirring.
    • Pyridine is added dropwise over one hour while maintaining stirring for an additional three hours.
    • The mixture is washed with water, and the solvent is recovered through vacuum distillation to yield maltol isobutyrate with a high purity (99.4%) and yield (90%) .
Molecular Structure Analysis

The molecular structure of maltol isobutyrate features a phenolic ring characteristic of maltol, with an attached isobutyric acid moiety. The structural formula can be represented as follows:

C8H8O3+C4H8ClOC10H12O4+HCl\text{C}_8\text{H}_8\text{O}_3+\text{C}_4\text{H}_8\text{ClO}\rightarrow \text{C}_{10}\text{H}_{12}\text{O}_4+\text{HCl}

Data

Chemical Reactions Analysis

Maltol isobutyrate can undergo various chemical reactions typical of esters:

  1. Hydrolysis: In the presence of water and acid or base, maltol isobutyrate can hydrolyze back into maltol and isobutyric acid.
  2. Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol.

Technical Details

The reactions typically involve catalysts to enhance reaction rates or yields, particularly during hydrolysis or transesterification processes.

Mechanism of Action

The mechanism by which maltol isobutyrate exerts its effects primarily relates to its role as a flavoring agent in food products. It interacts with taste receptors on the tongue, contributing to sweet and fruity flavors.

Process Data

The sensory evaluation indicates that maltol isobutyrate provides enhanced sweetness and fruity notes compared to its parent compounds due to its unique structural characteristics that affect olfactory perception .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless to pale yellow liquid
  • Odor: Sweet strawberry-like aroma
  • Taste: Sweet with fresh fruity notes and slight buttery undertones .

Chemical Properties

  • Solubility: Soluble in organic solvents like ethanol and chloroform.
  • Stability: Generally stable under standard conditions but may degrade under extreme pH or temperature conditions.
Applications

Maltol isobutyrate finds applications primarily in the food industry as a flavoring agent due to its pleasant aroma and taste profile. Additionally, it may be utilized in the fragrance industry for creating sweet floral scents in perfumes and cosmetics.

Synthesis and Chemical Characterization

Synthetic Pathways for Maltol Isobutyrate Derivatization

Maltol isobutyrate (2-methyl-4-oxo-4H-pyran-3-yl 2-methylpropanoate) is primarily synthesized via acyl chloride esterification. The dominant industrial method involves reacting maltol (3-hydroxy-2-methyl-4-pyrone) with isobutyryl chloride under mild conditions. According to patent CN1796379A, this reaction proceeds at ambient temperature (25°C) using pyridine as a catalyst and chloroform as the solvent. The process achieves a 90% yield with high selectivity, minimizing byproducts [1]. The stoichiometric reaction equation is:

C₆H₆O₃ + C₄H₇ClO → C₁₀H₁₂O₄ + HCl

Alternative pathways include direct esterification of maltol with isobutyric acid, though this requires strong acid catalysts (e.g., sulfuric acid) and elevated temperatures (80–100°C). While feasible, this method yields only 65–75% due to maltol degradation under harsh conditions. Enzymatic esterification using lipases has been explored in non-aqueous media but remains impractical for industrial scale due to extended reaction times (>24h) and lower conversion rates (<50%) [4] [9].

Table 1: Comparative Synthesis Routes for Maltol Isobutyrate

MethodCatalyst/SolventTemperatureYieldReaction Time
Acyl ChloridePyridine/Chloroform25°C90%4 hours
Direct EsterificationSulfuric acid (neat)80–100°C65–75%8–12 hours
EnzymaticLipase (e.g., CAL-B)40–50°C<50%>24 hours

Optimization of Esterification Reactions in Maltol Isobutyrate Production

Key parameters governing the efficiency of acyl chloride esterification include:

  • Solvent Selection: Chloroform optimizes reagent solubility while minimizing side reactions. Polar solvents (e.g., acetone) reduce yield by 15–20% due to maltol decomposition [1].
  • Catalyst Loading: A pyridine:maltol molar ratio of 0.5:1.0 balances reaction kinetics and cost-effectiveness. Excess pyridine (>1.0 eq) promotes hydrolysis of isobutyryl chloride [1].
  • Stoichiometry: A 1:1 molar ratio of maltol to isobutyryl chloride maximizes ester formation. Excess acyl chloride (≥1.2 eq) generates acidic byproducts requiring neutralization [4].
  • Reaction Time: Post-addition stirring for 3 hours ensures >98% conversion, validated by thin-layer chromatography [1].

Downstream processing significantly impacts purity. The crude product undergoes water washing to remove pyridine hydrochloride, followed by vacuum distillation (58–65°C at 2 mmHg) to isolate maltol isobutyrate at ≥99.4% purity [1] [3]. This aligns with FAO/JECFA specifications requiring 93–94% minimum assay and ≤2% residual maltol [3].

Table 2: Critical Parameters for Acyl Chloride Esterification Optimization

ParameterOptimal RangeEffect of Deviation
SolventChloroformPolar solvents reduce yield by 15–20%
Pyridine:Maltol Ratio0.5:1.0 mol/molHigher ratios promote hydrolysis
Reaction Temperature25°C ± 2°C>30°C accelerates decomposition
Post-Stirring Duration3 hours<2 hours leaves >10% unreacted maltol

Properties

CAS Number

65416-14-0

Product Name

Maltol isobutyrate

IUPAC Name

(2-methyl-4-oxopyran-3-yl) 2-methylpropanoate

Molecular Formula

C10H12O4

Molecular Weight

196.2 g/mol

InChI

InChI=1S/C10H12O4/c1-6(2)10(12)14-9-7(3)13-5-4-8(9)11/h4-6H,1-3H3

InChI Key

VSBHYRPUJHEOBE-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)C=CO1)OC(=O)C(C)C

Solubility

Insoluble in water; Soluble in propylene glycol and fixed oils
Soluble (in ethanol)

Canonical SMILES

CC1=C(C(=O)C=CO1)OC(=O)C(C)C

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